molecular formula C8H9NO4 B146714 1,4-Dimethoxy-2-nitrobenzene CAS No. 89-39-4

1,4-Dimethoxy-2-nitrobenzene

Cat. No. B146714
CAS RN: 89-39-4
M. Wt: 183.16 g/mol
InChI Key: UPTOWXNJLZJTGD-UHFFFAOYSA-N
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Patent
US04581349

Procedure details

To a mixture of 100 ml concentrated nitric acid and 200 ml water is added 34.20 (0.30 mole) 1,4-dimethoxybenzene over a period of half an hour. After an additional fifteen minutes of stirring, the mixture is poured over ice. The resulting crystals are collected by filtration and crystallized from ethanol yielding bright yellow needles with a melting point of 68°-70° C.
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
34.20
Quantity
0.3 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[CH3:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][CH:8]=1>O>[N+:1]([C:11]1[CH:12]=[C:7]([O:6][CH3:5])[CH:8]=[CH:9][C:10]=1[O:13][CH3:14])([O-:4])=[O:2]

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
34.20
Quantity
0.3 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)OC

Conditions

Stirring
Type
CUSTOM
Details
After an additional fifteen minutes of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the mixture is poured over ice
FILTRATION
Type
FILTRATION
Details
The resulting crystals are collected by filtration
CUSTOM
Type
CUSTOM
Details
crystallized from ethanol yielding bright yellow needles with a melting point of 68°-70° C.

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.